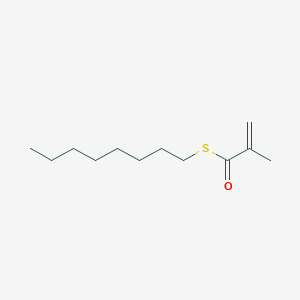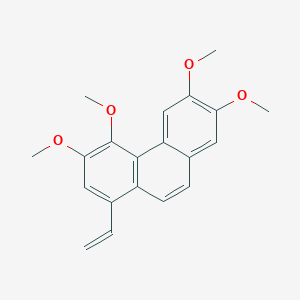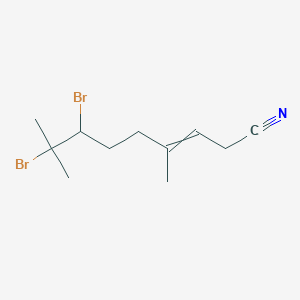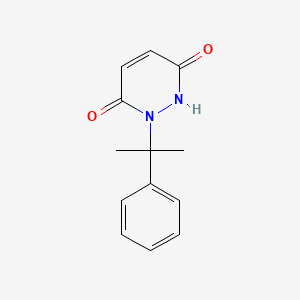
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of the azido group (–N₃) and the methoxy group (–OCH₃) on the benzothiazole ring makes this compound particularly interesting for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole typically involves the introduction of the azido group onto a pre-formed benzothiazole ring. One common method is the nucleophilic substitution reaction where a halogenated benzothiazole derivative reacts with sodium azide (NaN₃) under suitable conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to manage the exothermic nature of azide formation, and implementing safety protocols to handle the potentially explosive azide intermediates .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh₃) or hydrogen in the presence of a palladium catalyst.
Substitution Reactions: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition: Alkynes, copper(I) catalysts, and sometimes microwave irradiation to accelerate the reaction.
Reduction: Triphenylphosphine (PPh₃), hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds through cycloaddition reactions.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules . The methoxy group can also participate in various substitution reactions, further diversifying the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Azidophenylmethanol
- 2-Azidobenzenecarbaldehyde
- 1-(2-Azidophenyl)-1-ethanone
- (2-Azidophenyl)(phenyl)methanone
- 1-Azido-2-nitrobenzene
Uniqueness
2-(2-Azidophenyl)-6-methoxy-1,3-benzothiazole is unique due to the presence of both the azido and methoxy groups on the benzothiazole ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and research .
Properties
CAS No. |
61073-48-1 |
|---|---|
Molecular Formula |
C14H10N4OS |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
2-(2-azidophenyl)-6-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H10N4OS/c1-19-9-6-7-12-13(8-9)20-14(16-12)10-4-2-3-5-11(10)17-18-15/h2-8H,1H3 |
InChI Key |
KRKZCKANZCHMAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


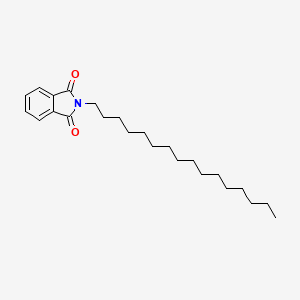



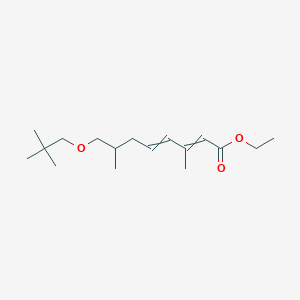
![1-[2-(3-Bromophenyl)propyl]-2-(2-cyclohexylethyl)piperidine](/img/structure/B14609199.png)

![1-[2-(Ethenyloxy)ethyl]-1H-1,2,3-triazole](/img/structure/B14609214.png)
